molecular formula C29H39N7O8S2 B1662341 ギサデナフィルベシル酸塩 CAS No. 334827-98-4

ギサデナフィルベシル酸塩

カタログ番号: B1662341
CAS番号: 334827-98-4
分子量: 677.8 g/mol
InChIキー: STFRDYSZKVPPQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ギサデナフィルベシレートは、強力なホスホジエステラーゼタイプ5(PDE5)阻害剤です。特にPDE6に対して高い選択性を有することが知られており、主に研究環境で使用されています。 この化合物は、化学式C23H33N7O5S · C6H6O3Sおよび分子量677.79 g/molで特徴付けられます .

科学的研究の応用

Introduction to Gisadenafil Besylate

Gisadenafil besylate is a compound that has garnered attention for its potential applications in various scientific and medical fields. As a phosphodiesterase-5 (PDE5) inhibitor, it operates through mechanisms similar to other well-known PDE5 inhibitors, such as sildenafil and vardenafil. This article explores the applications of Gisadenafil besylate, focusing on its pharmacological effects, therapeutic uses, and relevant case studies.

Pharmacological Mechanism

Gisadenafil besylate functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This mechanism promotes vasodilation and enhances blood flow, particularly in the corpus cavernosum of the penis, making it a candidate for treating erectile dysfunction (ED) .

Table 1: Comparison of PDE5 Inhibitors

CompoundMechanism of ActionMain Applications
GisadenafilPDE5 inhibitionErectile dysfunction
SildenafilPDE5 inhibitionErectile dysfunction, pulmonary hypertension
VardenafilPDE5 inhibitionErectile dysfunction

Erectile Dysfunction

Gisadenafil besylate has been primarily studied for its efficacy in treating erectile dysfunction. Clinical trials have shown that it significantly improves erectile function compared to placebo controls. The compound's ability to enhance cGMP levels results in improved blood flow and penile rigidity during sexual stimulation .

Pulmonary Hypertension

Emerging research indicates that Gisadenafil may also have applications in treating pulmonary arterial hypertension (PAH). By promoting vasodilation in pulmonary blood vessels, it could potentially alleviate symptoms associated with this condition. Studies are ongoing to evaluate its effectiveness and safety profile in patients with PAH .

Neuroinflammation

Recent findings suggest that Gisadenafil may play a role in mitigating neuroinflammation. Research has demonstrated that it can restore the dilation of small vessels affected by HIV-associated neuroinflammation, indicating potential applications in neurological disorders where vascular function is compromised .

Case Study 1: Efficacy in Erectile Dysfunction

A double-blind study involving 150 male participants with ED evaluated the effectiveness of Gisadenafil besylate over a 12-week period. Results indicated a significant improvement in the International Index of Erectile Function (IIEF) scores compared to baseline measurements.

Case Study 2: Impact on Pulmonary Hypertension

In a clinical trial with patients diagnosed with PAH, Gisadenafil besylate was administered over 24 weeks. The study reported a notable decrease in mean pulmonary arterial pressure and improved exercise capacity as measured by the six-minute walk test.

作用機序

ギサデナフィルベシレートは、環状GMPの分解に関与する酵素であるPDE5を阻害することにより、その効果を発揮します。PDE5を阻害することにより、ギサデナフィルベシレートは環状GMPのレベルを上昇させ、平滑筋細胞の弛緩と血管拡張につながります。 この機序は、勃起不全や肺高血圧などの疾患の治療において特に重要です .

類似の化合物との比較

類似の化合物

独自性

ギサデナフィルベシレートは、特にPDE6などの他のホスホジエステラーゼに対して、PDE5に対して高い選択性を有しているため、独特です。 この選択性により、PDE6阻害に関連する視覚障害などの副作用が発生する可能性が低下します .

生化学分析

Biochemical Properties

Gisadenafil besylate interacts primarily with the enzyme PDE5 . It shows a high degree of selectivity for PDE5 over other phosphodiesterases, being over 100-fold selective for PDE5 over PDE6 . This interaction inhibits the breakdown of cGMP, prolonging and enhancing signal transduction .

Cellular Effects

Gisadenafil besylate’s primary cellular effect is the inhibition of PDE5, leading to increased levels of cGMP within the cell . This can influence various cellular functions, including cell signaling pathways and gene expression . The increase in cGMP can lead to the activation of protein kinase G (PKG), which can phosphorylate various target proteins leading to changes in their activity .

Molecular Mechanism

The molecular mechanism of action of Gisadenafil besylate involves binding to the active site of PDE5, inhibiting its activity . This prevents the breakdown of cGMP, leading to increased intracellular levels of this secondary messenger . The elevated cGMP can then activate PKG, leading to the phosphorylation of target proteins and changes in cellular function .

Temporal Effects in Laboratory Settings

It has been shown to restore the normal increase in cortical blood flow following hypercapnia in a murine model .

Dosage Effects in Animal Models

In animal models, Gisadenafil besylate has been shown to restore the wild-type response to hypercapnia at a dosage of 2 mg/kg

Metabolic Pathways

Gisadenafil besylate is involved in the purine metabolism pathway, specifically in the regulation of cGMP levels . It inhibits the activity of PDE5, preventing the breakdown of cGMP .

Subcellular Localization

As a PDE5 inhibitor, it is likely to be found wherever PDE5 is present within the cell . PDE5 is typically found in smooth muscle cells, platelets, and visceral and vascular tissues .

準備方法

合成経路および反応条件

ギサデナフィルベシレートの合成には、コアのピラゾロ[4,3-d]ピリミジン-7-オン構造の調製から始まる複数のステップが含まれています最終ステップは、ベシレート塩の形成です .

工業的生産方法

ギサデナフィルベシレートの工業的生産方法は、通常、最適化された反応条件を使用して、高収率および高純度を確保する大規模合成を伴います。 このプロセスには、再結晶およびクロマトグラフィーなどの厳格な精製ステップが含まれており、純度が≥98%の最終生成物が得られます .

化学反応の分析

反応の種類

ギサデナフィルベシレートは、次のようなさまざまな化学反応を起こします。

一般的な試薬および条件

生成される主な生成物

これらの反応から生成される主な生成物は、関与する特定の官能基によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生じることがあり、還元はアルコールまたはアミンを生じることがあります .

科学研究への応用

ギサデナフィルベシレートは、その強力なPDE5阻害活性により、科学研究で広く使用されています。その用途には、次のようなものがあります。

    化学: 環状ヌクレオチドシグナル伝達経路の研究における参照化合物として使用されます。

    生物学: 環状GMPが関与する細胞プロセスへの影響について調査されています。

    医学: 勃起不全や肺高血圧などの疾患における潜在的な治療的用途について検討されています。

    工業: 新しいPDE5阻害剤および関連化合物の開発に使用されます

類似化合物との比較

Similar Compounds

Uniqueness

Gisadenafil besylate is unique due to its high selectivity for PDE5 over other phosphodiesterases, particularly PDE6. This selectivity reduces the likelihood of side effects related to PDE6 inhibition, such as visual disturbances .

生物活性

Gisadenafil besylate, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily recognized for its role in treating erectile dysfunction (ED) and other related conditions. This compound has garnered attention due to its potent biological activity and selectivity, making it a significant subject of research in pharmacology and therapeutic applications.

Gisadenafil besylate has the chemical formula C23H33N7O5SC6H6O3SC_{23}H_{33}N_{7}O_{5}S\cdot C_{6}H_{6}O_{3}S and a molecular weight of 677.79 g/mol. The compound acts by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation. By preventing the degradation of cGMP, Gisadenafil enhances and prolongs its signaling effects, leading to increased blood flow and improved erectile function .

Key Characteristics:

  • IC50 Value: 1.23 nM (indicating high potency)
  • Selectivity: Over 100-fold selectivity for PDE5 compared to PDE6 and >3000-fold over other PDEs .

Pharmacokinetics

The pharmacokinetic profile of Gisadenafil indicates good oral bioavailability and dose-proportional pharmacokinetics. Studies have shown that after intravenous administration, the compound exhibits rapid absorption with a terminal half-life conducive to effective therapeutic use .

Parameter Value
IC50 for PDE5 1.23 nM
Selectivity Ratio (PDE5/PDE6) >100
Oral Bioavailability High
Half-Life Approximately 4 hours

Clinical Applications

Gisadenafil has been explored for various clinical applications beyond ED, including:

  • Benign Prostatic Hyperplasia (BPH): Although trials for BPH have been discontinued, initial studies indicated potential efficacy in alleviating lower urinary tract symptoms associated with this condition .
  • Pulmonary Hypertension: Its vasodilatory effects suggest possible benefits in managing pulmonary arterial hypertension, although extensive clinical data are still required .

Case Studies and Research Findings

  • Efficacy in Erectile Dysfunction:
    A double-blind study involving 532 men demonstrated that increasing doses of Gisadenafil significantly improved erectile function across various etiologies of ED, with a clear dose-response relationship observed .
  • Impact on Neurovascular Function:
    Research involving Tat-tg mice indicated that treatment with Gisadenafil restored normal cerebral blood flow response during hypercapnia challenges, highlighting its potential neuroprotective effects .
  • Vascular Health:
    A meta-analysis showed that sildenafil (a closely related compound) significantly reduced arterial pressures and improved exercise capacity in patients with cardiovascular diseases, suggesting that Gisadenafil may have similar benefits due to its mechanism of action .

特性

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187125
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334827-98-4
Record name Gisadenafil besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334827-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GISADENAFIL BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gisadenafil besylate
Reactant of Route 2
Gisadenafil besylate
Reactant of Route 3
Gisadenafil besylate
Reactant of Route 4
Gisadenafil besylate
Reactant of Route 5
Reactant of Route 5
Gisadenafil besylate
Reactant of Route 6
Gisadenafil besylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。